molecular formula C16H18N2O3S2 B15107280 N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide

Cat. No.: B15107280
M. Wt: 350.5 g/mol
InChI Key: KMOKRDQEJFRCCY-UHFFFAOYSA-N
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Description

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a complex organic compound with a unique structure that includes a tetrahydrothieno[3,4-d][1,3]thiazole ring system

Preparation Methods

The synthesis of N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the Claisen-Schmidt condensation reaction, which is performed in a basic medium . This reaction involves the condensation of an aldehyde with a ketone to form a chalcone intermediate, which is then further reacted to form the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

    Condensation: It can participate in condensation reactions to form larger molecules or polymers.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that the compound can bind to enzymes like COX-1 and COX-2, indicating its potential as an anti-inflammatory agent . The exact pathways involved depend on the specific biological context and the target cells or tissues.

Comparison with Similar Compounds

N-[(2E)-5,5-dioxido-3-(prop-2-en-1-yl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a prop-2-en-1-one moiety, but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its tetrahydrothieno[3,4-d][1,3]thiazole ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H18N2O3S2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(5,5-dioxo-3-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene)-2-phenylacetamide

InChI

InChI=1S/C16H18N2O3S2/c1-2-8-18-13-10-23(20,21)11-14(13)22-16(18)17-15(19)9-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2

InChI Key

KMOKRDQEJFRCCY-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C2CS(=O)(=O)CC2SC1=NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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